6-ethoxy-5H-imidazo[1,2-b]pyrazole
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Overview
Description
6-Ethoxy-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused imidazole and pyrazole ring system. . The unique structure of 6-ethoxy-5H-imidazo[1,2-b]pyrazole allows it to exhibit diverse biological activities, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-5H-imidazo[1,2-b]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 2-bromoacetophenone, followed by cyclization with formamide. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the imidazo[1,2-b]pyrazole ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives with various functional groups.
Scientific Research Applications
6-Ethoxy-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-ethoxy-5H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrazole: Another five-membered ring with two nitrogen atoms, used in various pharmaceutical and agrochemical applications.
Imidazo[1,2-a]pyridine: A fused ring system similar to imidazo[1,2-b]pyrazole, with applications in medicinal chemistry.
Uniqueness of 6-Ethoxy-1H-imidazo[1,2-b]pyrazole: The unique structure of 6-ethoxy-5H-imidazo[1,2-b]pyrazole, with its fused imidazole and pyrazole rings, allows it to exhibit distinct biological activities and physicochemical properties. This makes it a valuable compound for the development of new drugs and materials with specific desired properties .
Properties
CAS No. |
197356-43-7 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
6-ethoxy-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9N3O/c1-2-11-7-5-6-8-3-4-10(6)9-7/h3-5,9H,2H2,1H3 |
InChI Key |
BGHSNLOTXPMATP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=NC=CN2N1 |
Canonical SMILES |
CCOC1=CC2=NC=CN2N1 |
Synonyms |
1H-Imidazo[1,2-b]pyrazole, 6-ethoxy- |
Origin of Product |
United States |
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